

Head-to-head comparison of Gal(b1-2)Gal binding to different galectins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gal(b1-2)Gal*

Cat. No.: *B1434573*

[Get Quote](#)

Head-to-Head Comparison of Galectin Binding to β -Galactosides

A comparative guide for researchers, scientists, and drug development professionals on the binding specificities of various galectins to common β -galactoside-containing disaccharides. While specific quantitative data for Gal(b1-2)Gal binding to galectins is not readily available in published literature, this guide provides a comparative analysis of galectin binding to other key galactose-containing structures.

Galectins are a family of β -galactoside-binding proteins that play crucial roles in a variety of cellular processes. Their binding specificity is a key determinant of their biological function. This guide offers a head-to-head comparison of the binding affinities of different galectins for well-characterized disaccharide ligands.

Quantitative Binding Data

The following table summarizes the dissociation constants (Kd) for the interaction of several human galectins with common β -galactoside ligands. Lower Kd values indicate stronger binding affinity. It is important to note that the binding affinity of galectins can be influenced by the experimental conditions and the specific constructs used.

Ligand	Galectin-1	Galectin-3	Galectin-7	Galectin-8 (N-terminal)	Galectin-9 (N-terminal)
Lactose (Gal β 1-4Glc)	48 μ M[1]	~200 μ M[2]	-	-	-
N- Acetyllactosa- mine (LacNAc) (Gal β 1- 4GlcNAc)	2-4 μ M (for extended, surface- bound glycans)[3]	-	-	-	-
Thomsen- Friedenreich Antigen (TFA) (Gal β 1- 3GalNAc)	No affinity[1]	47 μ M[1]	-	-	-

Data for Galectin-7, -8N, and -9N with these specific ligands were not readily available in the initial search results.

Experimental Protocols

The determination of galectin-glycan binding affinities is commonly achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

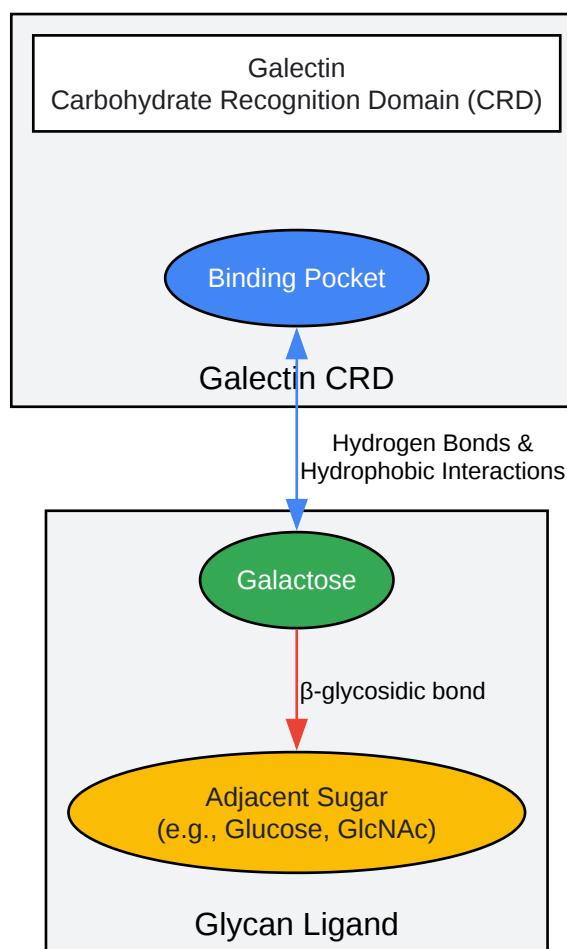
1. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.[2][4][5][6][7]

- Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand, e.g., a biotinylated glycan) is immobilized. The other interactant (the analyte, e.g., a galectin) flows over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the change in mass on the sensor surface. This change is recorded in a sensogram.

- Immobilization of Ligand:
 - A sensor chip (e.g., a streptavidin-coated chip) is activated.
 - A solution containing the biotinylated glycan is injected over the sensor surface, allowing it to be captured by the streptavidin.
 - The surface is then washed to remove any unbound glycan.
- Binding Analysis:
 - A buffer solution (running buffer) is continuously flowed over the sensor surface to establish a stable baseline.
 - The galectin (analyte) is prepared in a series of concentrations in the running buffer.
 - Each concentration of the galectin is injected over the sensor surface for a specific amount of time (association phase), followed by a flow of running buffer (dissociation phase).
 - The sensorgram records the binding and dissociation events.
- Data Analysis: The association and dissociation rates are calculated from the sensorgram data. The dissociation constant (K_d) is determined from the ratio of the dissociation rate constant (k_d) to the association rate constant (k_a).

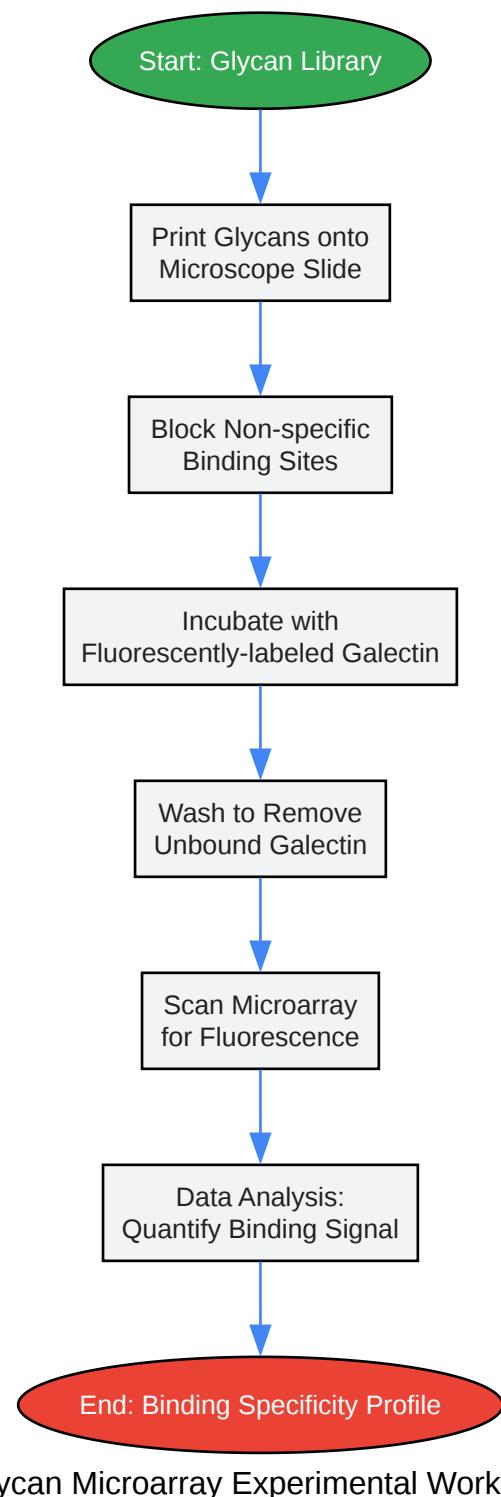
2. Isothermal Titration Calorimetry (ITC)


Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

- Principle: ITC measures the heat released or absorbed during the titration of a ligand into a sample cell containing the macromolecule of interest.
- Sample Preparation:
 - The galectin and the glycan ligand are extensively dialyzed against the same buffer to minimize heat changes due to buffer mismatch.

- The concentrations of both the galectin and the glycan are accurately determined.
- Titration:
 - The sample cell is filled with the galectin solution.
 - The injection syringe is filled with the glycan ligand solution.
 - A series of small, sequential injections of the glycan ligand into the galectin solution are performed.
 - The heat change after each injection is measured relative to a reference cell.
- Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a binding model to determine the K_d , stoichiometry, and enthalpy of the interaction.

Visualizations


Galectin-Glycan Binding Interaction

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the binding of a β -galactoside-containing glycan to the Carbohydrate Recognition Domain (CRD) of a galectin.

Experimental Workflow for Glycan Microarray

Glycan Microarray Experimental Workflow[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key steps in a glycan microarray experiment to determine galectin binding specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of Gal(b1-2)Gal binding to different galectins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1434573#head-to-head-comparison-of-gal-b1-2-gal-binding-to-different-galectins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com